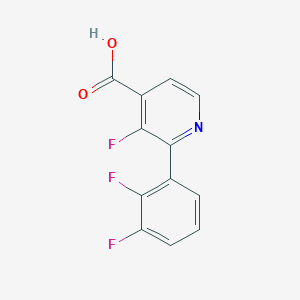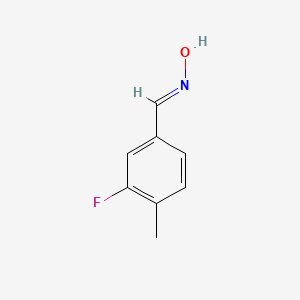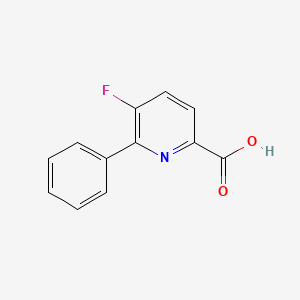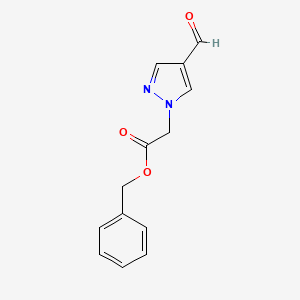![molecular formula C11H13N5O6 B15091226 2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15091226.png)
2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base, a sugar moiety, and a hydroxyacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid typically involves the condensation of a silylated guanine compound with a substituted glycerol derivative . This process may include the formation of an acid addition salt of a mono-hydroxy protected intermediate, followed by esterification with an L-valine derivative and the removal of protecting groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the synthetic routes used in laboratory settings. These methods would focus on optimizing yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its potential role in cellular processes and as a model for nucleic acid interactions.
Medicine: Research explores its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit specific enzymes, affecting metabolic pathways and cellular functions. Its structure allows it to mimic or interfere with natural nucleotides, potentially disrupting DNA or RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral compound with a similar purine base structure.
Ganciclovir: Another antiviral agent with structural similarities, used to treat cytomegalovirus infections.
Valaciclovir: A prodrug of acyclovir, with enhanced bioavailability
Uniqueness
What sets 2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C11H13N5O6 |
|---|---|
Molecular Weight |
311.25 g/mol |
IUPAC Name |
2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H13N5O6/c12-11-14-8-5(9(19)15-11)13-2-16(8)4-1-3(17)7(22-4)6(18)10(20)21/h2-4,6-7,17-18H,1H2,(H,20,21)(H3,12,14,15,19) |
InChI Key |
HVPNOWCCIZEBSA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)C(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15091149.png)
![4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine](/img/structure/B15091151.png)


![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15091180.png)


![Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]-](/img/structure/B15091204.png)


![3-[3-(Aminomethyl)phenyl]phenol](/img/structure/B15091231.png)

![1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine](/img/structure/B15091237.png)

